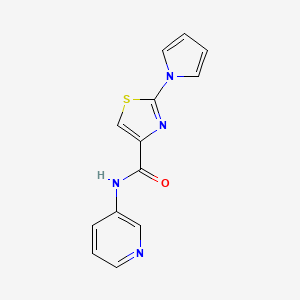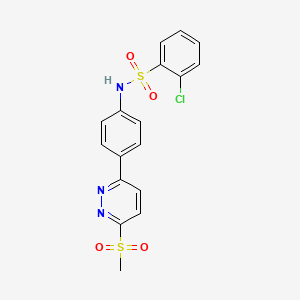
2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms . Pyridazine derivatives have been shown to have a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a benzenesulfonamide group, and a methylsulfonyl group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the pyridazine ring might undergo reactions typical of aromatic compounds .Scientific Research Applications
Synthesis and Biological Potential
Sulfonamide hybrids, including Schiff bases derived from sulfonamide precursors, have been synthesized and characterized for their biological potential. These compounds exhibit significant enzyme inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial for neurological functions. Molecular docking studies support these findings, indicating potential applications in treating neurodegenerative diseases (Kausar et al., 2019).
Anticancer Activity
Novel pyridazinone derivatives bearing benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity. One derivative, in particular, showed remarkable activity against various cancer cell lines, including leukemia and non-small cell lung cancer, indicating potential as a lead compound for new anticancer agents (Rathish et al., 2012).
Herbicide Selectivity and Metabolism
Chlorsulfuron, a related sulfonylurea herbicide, demonstrates selectivity for cereals due to the crops' ability to metabolize the herbicide into inactive products. This metabolic pathway highlights the importance of chemical modifications in designing selective agrochemicals (Sweetser, Schow, & Hutchison, 1982).
Carbonic Anhydrase Inhibition
Aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties have been synthesized and tested for inhibition of carbonic anhydrase isozymes. These compounds show potent inhibitory activity against several isozymes, including those relevant to tumor-associated forms, suggesting applications in cancer therapy (Garaj et al., 2005).
Antimicrobial and Anticancer Evaluation
2-Mercaptobenzenesulfonamide derivatives have been investigated for their in vitro anticancer and anti-HIV activities. Some derivatives displayed moderate activity against HIV and significant sensitivity against leukemia cell lines, presenting a new avenue for therapeutic development (Pomarnacka & Kornicka, 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-26(22,23)17-11-10-15(19-20-17)12-6-8-13(9-7-12)21-27(24,25)16-5-3-2-4-14(16)18/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBULDLWBBRUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2703677.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2703680.png)
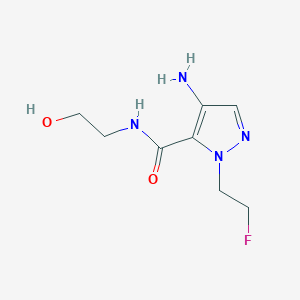

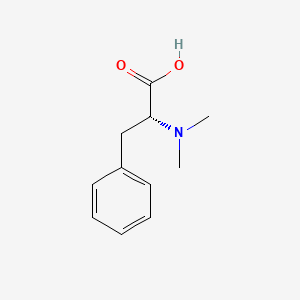
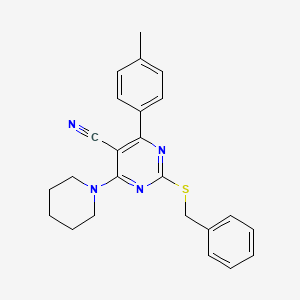
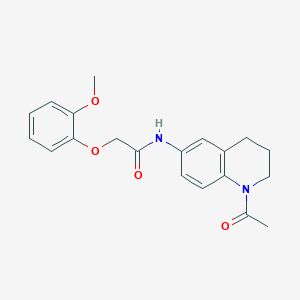
![1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2703687.png)

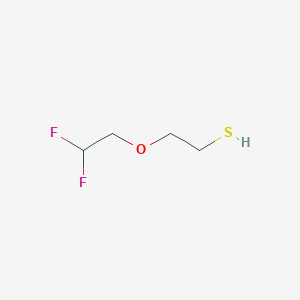
![2-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2703694.png)
